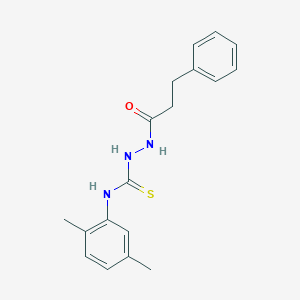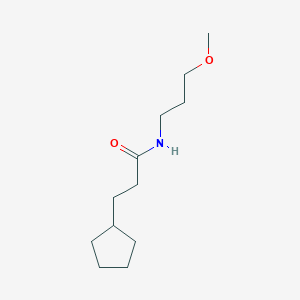
N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DPTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTH belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition can lead to the accumulation of DNA damage and ultimately, apoptosis in cancer cells. N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is its relatively simple synthesis method, which makes it accessible for laboratory studies. Additionally, N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit potent anti-cancer and anti-inflammatory activity, making it a promising candidate for further research. However, there are also some limitations to using N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to optimize its use. Additionally, N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to have low solubility in water, which can limit its bioavailability.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One potential area of research is to further investigate its anti-cancer activity and determine its efficacy in treating different types of cancer. Additionally, research could focus on optimizing the synthesis method of N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide to increase its bioavailability. Another area of research could be to investigate the potential of N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as an anti-viral agent, particularly for the treatment of hepatitis C. Finally, research could explore the use of N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in combination with other therapeutic agents to enhance its efficacy.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral activity make it a promising candidate for further research. While there are some limitations to using N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments, its relatively simple synthesis method and potent activity make it an attractive compound for further investigation. Future research could focus on optimizing its use and exploring its potential in combination with other therapeutic agents.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has shown promise as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13-8-9-14(2)16(12-13)19-18(23)21-20-17(22)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIWEMCDDFKVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-yl-2-(trifluoroacetyl)-2-butenohydrazide](/img/structure/B4845110.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4845118.png)
![ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4845119.png)
![N-(3-hydroxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4845121.png)
![ethyl 4-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B4845127.png)
![5-bromo-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4845133.png)

![ethyl 8-ethyl-4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B4845145.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4845151.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)
![(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4845175.png)
![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide](/img/structure/B4845178.png)
![bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]amidophosphate](/img/structure/B4845185.png)